(20R,24S)-20,24-Epoxy-25-hydroxydammaran-3-one
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Overview
Description
(20R,24S)-20,24-Epoxy-25-hydroxydammaran-3-one is a natural product found in the plant Aglaia foveolata . This compound belongs to the class of triterpenoid saponins, which are known for their diverse biological activities . The molecular formula of this compound is C30H50O4, and it has a molecular weight of 474.71560 g/mol .
Preparation Methods
The synthesis of (20R,24S)-20,24-Epoxy-25-hydroxydammaran-3-one can be achieved through various chemical transformations. One method involves the extraction of the compound from the barks of Ailanthus altissima. The compound can also be synthesized through chemical modification of related triterpenoids, such as cycloartanes . The synthetic route typically involves multiple steps, including oxidation, reduction, and cyclization reactions, under controlled conditions to ensure the desired stereochemistry is achieved .
Chemical Reactions Analysis
(20R,24S)-20,24-Epoxy-25-hydroxydammaran-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
(20R,24S)-20,24-Epoxy-25-hydroxydammaran-3-one has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other triterpenoid derivatives . In biology, the compound has been studied for its potential as an α-glucosidase inhibitor, which is relevant for the treatment of diabetes mellitus . In medicine, it has shown cytotoxic activity against various cancer cell lines, making it a candidate for anticancer drug development. Additionally, the compound has antifungal properties and can be used in the development of antifungal agents.
Mechanism of Action
The mechanism of action of (20R,24S)-20,24-Epoxy-25-hydroxydammaran-3-one involves its interaction with specific molecular targets and pathways. For instance, as an α-glucosidase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of oligosaccharides into absorbable monosaccharides . This results in a reduction of postprandial blood glucose levels. In its anticancer activity, the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
(20R,24S)-20,24-Epoxy-25-hydroxydammaran-3-one is unique among triterpenoid saponins due to its specific stereochemistry and biological activities . Similar compounds include cycloartane derivatives such as 20R,24S-epoxycycloartane-3β,6α,16β,25-tetraol and cyclogalegigenin . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, cyclogalegigenin has been shown to have different stereochemistry and biological properties compared to this compound .
Properties
IUPAC Name |
17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQYWMLMQVUWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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